![molecular formula C12H13ClN2S B1492692 5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2091197-53-2](/img/structure/B1492692.png)
5-(chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole
Overview
Description
5-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole is a synthetic organic compound belonging to the class of pyrazoles. It is a heterocyclic compound composed of a five-membered ring with two nitrogen atoms and three carbon atoms, and one chlorine atom attached to the ring. This compound has been studied for its potential applications in a variety of areas, such as medicinal chemistry, organic synthesis, and biochemistry.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole is not yet fully understood. However, it is believed that the compound binds to certain proteins and enzymes, resulting in their inhibition or alteration of their activity. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been shown to bind to certain proteins and enzymes, resulting in their inhibition or alteration of their activity. In addition, the compound has been shown to have an anti-inflammatory effect and to reduce the production of certain cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole in lab experiments include its availability and ease of synthesis. The compound is commercially available and can be synthesized using a variety of methods. In addition, the compound is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using this compound in lab experiments is its potential toxicity. The compound is considered to be toxic and should be handled with care.
Future Directions
The future directions for 5-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole research include further investigation into its mechanism of action and potential therapeutic applications. In addition, further research into the compound’s biochemical and physiological effects is needed. Finally, further research into the compound’s potential toxicity and safety profile is also needed.
Scientific Research Applications
5-(Chloromethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, the compound has been studied for its potential as a therapeutic agent for the treatment of certain diseases and disorders. In organic synthesis, the compound has been studied for its potential as a reagent for the synthesis of other organic compounds. In biochemistry, the compound has been studied for its potential as an enzyme inhibitor and as a ligand for certain proteins.
properties
IUPAC Name |
5-(chloromethyl)-1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c13-7-10-6-11(12-2-1-5-16-12)14-15(10)8-9-3-4-9/h1-2,5-6,9H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITILRBFPKJZBDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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